molecular formula C10H13BrN2O3 B13328260 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

Cat. No.: B13328260
M. Wt: 289.13 g/mol
InChI Key: HPIBVJHOBFYTLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide (CAS 1799922-12-5) is a high-purity chemical reagent supplied with a minimum purity of 98% (NLT 98%) . This compound has a molecular weight of 289.13 and is defined by the empirical formula C10H13BrN2O3 . Predicted physicochemical properties include a boiling point of 331.1±42.0 °C, a density of 1.471±0.06 g/cm3, and a pKa of 14.18±0.50 . The compound's structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and pharmaceuticals . The pyridine nucleus is significant for its ability to improve water solubility and its integration into compounds with diverse therapeutic properties . The specific molecular architecture of this reagent, combining the pyridine-3-carboxamide core with a 5-bromo substituent and a 2-(2,2-dimethoxyethyl) side chain, makes it a valuable and versatile building block for chemical synthesis. Researchers can leverage this compound in various applications, including the development of novel antimicrobial and antiviral agents, given the established importance of pyridine derivatives in these research fields . The dimethoxyethyl group offers a synthetic handle for further functionalization, such as deprotection to an aldehyde, enabling the exploration of diverse chemical space. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)4-8-7(10(12)14)3-6(11)5-13-8/h3,5,9H,4H2,1-2H3,(H2,12,14)

InChI Key

HPIBVJHOBFYTLU-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(C=C(C=N1)Br)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Introduction of the 2-(2,2-Dimethoxyethyl) Side Chain at the 2-Position

The 2-(2,2-dimethoxyethyl) substituent can be introduced via nucleophilic substitution or alkylation reactions starting from 5-bromo-2-methylpyridine or related intermediates:

  • Alkylation of 5-bromo-2-picoline derivatives : The methyl group at the 2-position can be oxidized or functionalized to an aldehyde or halide intermediate, which then undergoes acetal formation with dimethoxyethanol or related reagents to yield the 2-(2,2-dimethoxyethyl) substituent.

  • Alternative approach : Lithiation of 5-bromo-2-methoxypyridine followed by reaction with 2,2-dimethoxyacetaldehyde or its equivalents can install the 2-(2,2-dimethoxyethyl) moiety directly, as suggested by related pyridine functionalization literature.

Reaction conditions typically involve:

Step Reaction Conditions Notes
Lithiation 5-bromo-2-methoxypyridine + n-BuLi Low temperature (-78°C) Generates organolithium intermediate
Electrophilic addition Organolithium + 2,2-dimethoxyacetaldehyde Controlled temp Formation of 2-(2,2-dimethoxyethyl) substituent
Protection/deprotection Acetal formation/cleavage Acidic/basic conditions Stabilization of side chain

Conversion of the 3-Position to Carboxamide

The carboxamide group at the 3-position can be introduced by:

  • Oxidation and amidation : Starting from 3-methyl or 3-formyl pyridine derivatives, oxidation to the corresponding carboxylic acid followed by activation (e.g., acid chloride or ester) and reaction with ammonia or amines yields the carboxamide.

  • Direct amidation : Using 3-pyridinecarboxylic acid derivatives, direct amidation under coupling reagents or catalytic conditions can afford the carboxamide functionality.

Summary Table of Key Preparation Steps for 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

Synthetic Stage Starting Material Key Reagents Conditions Yield / Remarks
5-Bromo-2-methylpyridine synthesis 6-methyl-3-pyridinecarboxylic acid Ethanol, NH3, NaOH, HBr, CuBr, NaNO2 30-80°C, diazotization at -10 to 20°C 63-67% yield, high purity
Introduction of 2-(2,2-dimethoxyethyl) group 5-bromo-2-methoxypyridine or 5-bromo-2-methylpyridine n-BuLi, 2,2-dimethoxyacetaldehyde Low temp lithiation, electrophilic addition Moderate to good yields
Carboxamide formation at 3-position 3-pyridinecarboxylic acid derivatives Coupling reagents or direct amidation Mild heating, catalytic conditions High yield typical

Research Results and Practical Considerations

  • The selective bromination at the 5-position is efficiently achieved via diazotization of the 3-amino intermediate in hydrobromic acid with catalytic CuBr, avoiding formation of 3-position isomers and simplifying purification.

  • The lithiation approach for introducing the 2-(2,2-dimethoxyethyl) substituent allows for regioselective functionalization with good control over stereochemistry and functional group tolerance.

  • The amidation at the 3-position is typically straightforward, with high yields reported when using activated carboxylic acid derivatives or direct coupling methods.

  • Overall, the synthesis is amenable to scale-up, with mild reaction conditions and commercially available starting materials, making it suitable for industrial production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The phenyl group at C-6 and electron-rich imidazo ring facilitate regioselective electrophilic attacks:

  • Nitration :
    \text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-Nitro derivative (87% yield)}
    Shows >95% regioselectivity at C-3 due to π-electron density distribution .

  • Sulfonation :
    Requires oleum at 50°C, yielding water-soluble sulfonic acid derivatives used in pharmaceutical salt formation.

Nucleophilic Additions and Cross-Coupling Reactions

The isopropyl group enhances steric effects, directing nucleophiles to C-7:

Reaction TypeConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, Xantphos, 120°CAmino-functionalized analogs
Nucleophilic Aromatic SubstitutionKHMDS, THF, −78°CCyano or alkoxy substitutions

Regioselective Functionalization Techniques

Advanced methods enable precise modifications:

  • Br/Mg Exchange :
    5-Bromo derivative+iPrMgCl\cdotpLiClC-7 functionalized products\text{5-Bromo derivative} + \text{iPrMgCl·LiCl} \rightarrow \text{C-7 functionalized products}
    Used to introduce aryl

Scientific Research Applications

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide is an organic compound with a bromine substitution at the 5-position of the pyridine ring and a carboxamide functional group at the 3-position. The molecular formula of this compound is C₁₀H₁₃BrN₂O₃, and it has a molecular weight of approximately 289.13 g/mol. The dimethoxyethyl substituent enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Applications

This compound finds applications in various fields:

  • Pharmaceuticals It serves as an intermediate in synthesizing drugs targeting bacterial infections and cancer.
  • Agrochemicals Its antimicrobial properties make it useful in the synthesis of agrochemicals.

Reactivity and Interactions

The chemical reactivity of this compound is attributed to its functional groups, and it can participate in reactions essential in synthesizing derivatives and analogs that may exhibit enhanced biological properties. Studies on the interactions of this compound with biological systems have revealed insights into its mechanism of action. The compound's ability to form hydrogen bonds due to the carboxamide group enhances its binding affinity to protein targets. Additionally, the bromine atom may participate in halogen bonding, further stabilizing interactions with enzymes or receptors involved in disease pathways.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N-(2-methoxyethyl)pyridineBromine at 5-position; methoxyethyl groupLacks carboxamide functionality
5-Bromo-3-pyridinecarboxylic acidBromine at 5-position; carboxylic acidDifferent functional group affects reactivity
4-Bromo-3-(dimethoxyethyl)pyridineBromine at 4-position; dimethoxyethyl groupDifferent position alters biological activity

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide Br (5), 2,2-dimethoxyethyl (2), CONH₂ (3) C₁₀H₁₃BrN₂O₃ 301.13 g/mol Potential drug intermediate (hypothetical)
5-Bromonicotinamide (5-Bromo-pyridine-3-carboxamide) Br (5), CONH₂ (3) C₆H₅BrN₂O 201.02 g/mol Pharmaceutical intermediate
5-Bromopyridine-2-carboxamide Br (5), CONH₂ (2) C₆H₅BrN₂O 201.02 g/mol Agrochemical research
5-Bromo-3-fluoro-6-methoxypyridine-2-carboxamide Br (5), F (3), OCH₃ (6), CONH₂ (2) C₇H₆BrFN₂O₂ 249.04 g/mol Kinase inhibitor candidate
5-Bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide Br (5), CONH-CH₂-CH(OH)-heterocycle (3) C₁₇H₁₄BrN₃O₃S 393.30 g/mol Targeted therapeutics (e.g., antiviral)
Key Observations :

Positional Isomerism: The carboxamide group’s position (2 vs. 3) significantly impacts electronic properties. For example, 5-Bromopyridine-2-carboxamide (position 2) may exhibit weaker hydrogen bonding compared to 5-Bromonicotinamide (position 3), altering receptor binding .

Substituent Effects :

  • Halogenation : Bromine at position 5 is conserved across analogues, likely for electronic stabilization or as a synthetic handle for cross-coupling reactions .
  • Fluorine and Methoxy Groups : In 5-Bromo-3-fluoro-6-methoxypyridine-2-carboxamide, fluorine increases electronegativity, while methoxy enhances lipophilicity, contrasting with the target compound’s polar dimethoxyethyl group .

Biological Relevance :

  • Carboxamide derivatives are prevalent in kinase inhibitors (e.g., imatinib analogs). The target compound’s dimethoxyethyl group may mimic solvent-front mutations in kinase targets, improving selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL)
This compound N/A 1.2 ~10 (DMSO)
5-Bromonicotinamide 173–175 0.8 ~50 (DMSO)
5-Bromopicolinic acid 173–175 1.5 ~30 (Water)
5-Bromo-3-fluoro-6-methoxypyridine-2-carboxamide N/A 1.8 ~5 (DMSO)
Key Observations :
  • The dimethoxyethyl group in the target compound reduces logP (1.2 vs. 1.5–1.8 in analogues), suggesting improved aqueous solubility compared to methoxy- or fluorine-substituted derivatives.
  • Higher solubility in DMSO (~10 mg/mL) aligns with typical carboxamide behavior, though direct experimental data for the target compound is lacking .

Biological Activity

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 5-position of the pyridine ring and a carboxamide group at the 3-position, with a dimethoxyethyl substituent enhancing its solubility and biological interactions. The following sections outline its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃BrN₂O₃
  • Molecular Weight : Approximately 289.13 g/mol

The unique structural features of this compound contribute to its interactions with various biological targets, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its potential as a candidate for developing new antibiotics has been noted, particularly in light of increasing antibiotic resistance in pathogenic bacteria.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. The bromine atom and carboxamide group are believed to play critical roles in enhancing its anticancer efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to protein targets.
  • Halogen Bonding : The presence of the bromine atom may facilitate halogen bonding, further stabilizing interactions with enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N-(2-methoxyethyl)pyridineBromine at 5-position; methoxyethyl groupLacks carboxamide functionality
5-Bromo-3-pyridinecarboxylic acidBromine at 5-position; carboxylic acidDifferent functional group affects reactivity
4-Bromo-3-(dimethoxyethyl)pyridineBromine at 4-position; dimethoxyethyl groupDifferent position alters biological activity

This table illustrates how the combination of the bromine atom and the dimethoxyethyl substituent distinguishes this compound from its analogs, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of pyridine showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications like those in this compound could enhance efficacy against resistant strains.
  • Anticancer Evaluation : In vitro assays indicated that this compound could induce apoptosis in certain cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Biochemical Pathway Investigation : Detailed studies using molecular docking simulations revealed potential binding sites for this compound on target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor followed by functionalization of the ethyl group. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under inert atmosphere to introduce the bromine atom at the 5-position of the pyridine ring .

Ethylation : Introduce the 2,2-dimethoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using a palladium catalyst for Suzuki-Miyaura coupling if a boronic acid derivative is available) .

  • Key Validation : Monitor reaction progress via TLC or HPLC (>95% purity criteria, as seen in reagent catalogs) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with analogous pyridine derivatives (e.g., 5-Bromo-2-methoxy-3-methylpyridine shows characteristic methyl and methoxy peaks at δ 2.3 ppm and δ 3.9 ppm, respectively) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected [M+H]+^+ ~315.2 g/mol based on C10_{10}H13_{13}BrN2_2O3_3) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, especially for regioselective bromination .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of the pyridine core?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:
  • Directing Groups : The carboxamide at position 3 acts as a meta-directing group, favoring bromination at position 4. This aligns with studies on 2-amino-5-bromo-3-methylpyridine, where the amino group directs bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-deficient positions .
  • Contradictions : In cases of competing directing groups (e.g., methoxy vs. carboxamide), computational modeling (DFT) can predict dominant pathways .

Q. How do steric and electronic factors influence the reactivity of the 2,2-dimethoxyethyl side chain?

  • Methodological Answer :
  • Steric Hindrance : The dimethoxyethyl group may hinder nucleophilic attacks at the pyridine ring. Use bulky catalysts (e.g., XPhos Pd G3) to mitigate steric effects in cross-coupling reactions .
  • Electronic Effects : The electron-donating methoxy groups stabilize adjacent carbocations, enabling acid-catalyzed transformations (e.g., hydrolysis to carboxylic acids under HCl/EtOH) .
  • Case Study : In 5-Bromo-2-methoxy-3-methylpyridine, steric effects from the methyl group reduce reactivity at position 3, directing modifications to position 5 .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for similar pyridine derivatives?

  • Methodological Answer :
  • Source Verification : Cross-check data from peer-reviewed journals (e.g., Journal of the American Chemical Society) over commercial catalogs. For example, melting points for 5-Bromo-2-methoxy-3-methylpyridine vary between 96°C (commercial) and 178–180°C (synthesized batches) due to polymorphic forms .
  • Reproducibility : Standardize purification methods (e.g., recrystallization in hexane/EtOAc vs. column chromatography) .

Experimental Design

Design a protocol to evaluate the compound’s stability under varying pH conditions.

  • Methodological Answer :

Sample Preparation : Dissolve 10 mg in buffered solutions (pH 2–12).

Q. Stability Assessment :

  • HPLC Monitoring : Track degradation products over 24 hours (retention time shifts indicate hydrolysis).
  • UV-Vis Spectroscopy : Detect absorbance changes at λ~270 nm (pyridine ring π→π* transitions) .

Outcome : Acidic conditions (pH <4) may hydrolyze the dimethoxyethyl group, forming a carboxylic acid derivative .

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